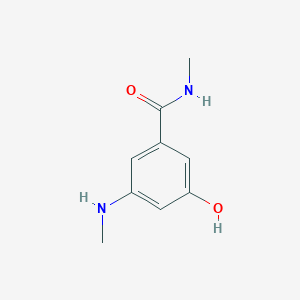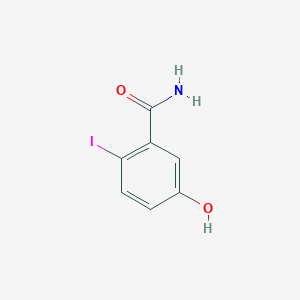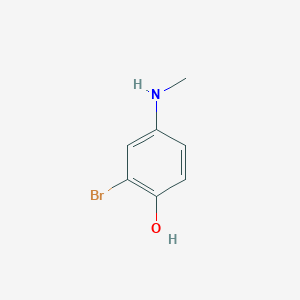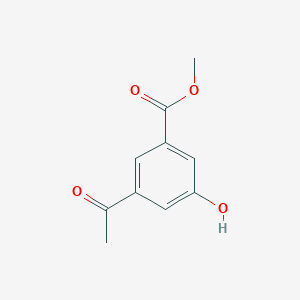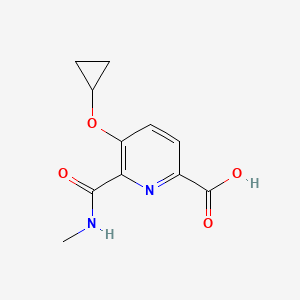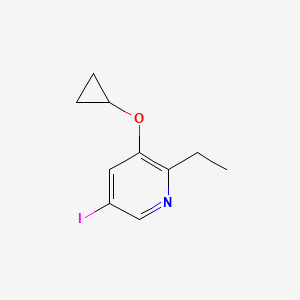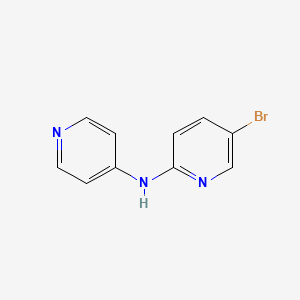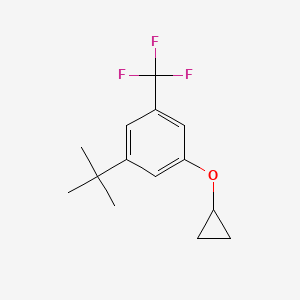![molecular formula C11H11NO5 B14842665 [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid CAS No. 1393547-35-7](/img/structure/B14842665.png)
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Pyridinylacetic acid: This compound shares the pyridine ring structure but lacks the acetyl and methoxycarbonyl groups.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar core structure but differ in the specific substituents and their positions.
Uniqueness: The presence of both acetyl and methoxycarbonyl groups in [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1393547-35-7 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-(4-acetyl-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-3-8(5-10(14)15)12-9(4-7)11(16)17-2/h3-4H,5H2,1-2H3,(H,14,15) |
Clave InChI |
PJJDROLPAAPDEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



